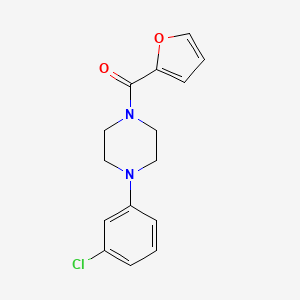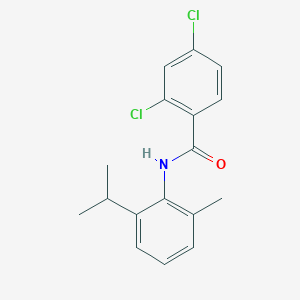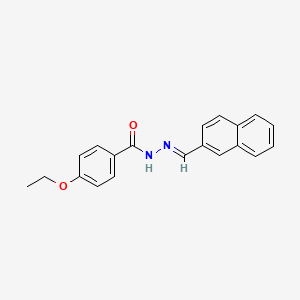
1-(3-chlorophenyl)-4-(2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-(2-furoyl)piperazine is a chemical compound with potential therapeutic applications. It is a member of the piperazine family of compounds, which are known to have various pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-(3-chlorophenyl)-4-(2-furoyl)piperazine is not fully understood. However, it is believed to act on various molecular targets, including the serotonin and dopamine receptors. It has been reported to inhibit the activity of certain enzymes involved in the inflammatory response and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chlorophenyl)-4-(2-furoyl)piperazine has various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by reducing pain sensitivity. In addition, the compound has been reported to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-chlorophenyl)-4-(2-furoyl)piperazine in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development. However, one limitation of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of the compound in humans.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorophenyl)-4-(2-furoyl)piperazine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Another direction is to study its mechanism of action in more detail, in order to identify potential molecular targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans, in order to advance it towards clinical trials.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-4-(2-furoyl)piperazine involves the reaction of 3-chloroaniline with 2-furoyl chloride in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product. This method has been reported to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-4-(2-furoyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. Studies have also shown that it has potential as an antidepressant and anxiolytic agent. The compound has been tested in animal models for its efficacy in treating various diseases, including cancer, inflammation, and depression.
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-3-1-4-13(11-12)17-6-8-18(9-7-17)15(19)14-5-2-10-20-14/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKUXKUPAAAEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl](furan-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)
![2-methyl-8-[(6-phenyl-2-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547372.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)
![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)
![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)
![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)